1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate
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Overview
Description
1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The hydrochloride hydrate form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate typically involves the chloromethylation of phenyl rings followed by the formation of the pyrazole ring. One common method is the Blanc reaction, where benzene is reacted with formaldehyde and hydrochloric acid in the presence of a catalyst to introduce the chloromethyl group. Subsequent steps involve the formation of the pyrazole ring through cyclization reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques, such as crystallization and chromatography, are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or ammonia.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The chloromethyl group enhances its reactivity, allowing it to bind to enzymes or receptors, thereby modulating their activity. The pyrazole ring plays a crucial role in the compound's biological activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Benzene, 1-chloro-3-(chloromethyl)-; Benzene, 1,3-bis(chloromethyl)-
Uniqueness: The presence of the pyrazole ring in this compound distinguishes it from other chloromethylated phenyl compounds, providing it with unique chemical and biological properties.
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Properties
IUPAC Name |
1-[3-(chloromethyl)phenyl]pyrazole;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2.ClH.H2O/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;;/h1-7H,8H2;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJECQDFXRCAREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CCl.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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